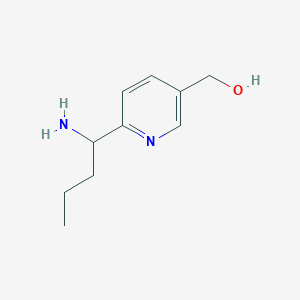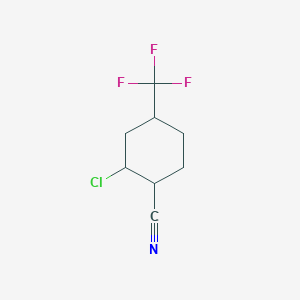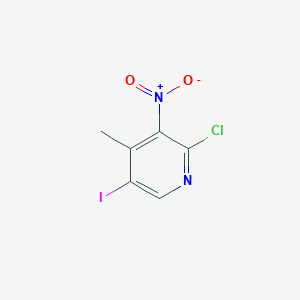
2-Chloro-5-iodo-4-methyl-3-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-iodo-4-methyl-3-nitropyridine is a halogenated heterocyclic compound with the molecular formula C6H4ClIN2O2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-iodo-4-methyl-3-nitropyridine typically involves the halogenation of a pyridine derivative. One common method is the iodination of 2-Chloro-4-methyl-3-nitropyridine using iodine and a suitable oxidizing agent. The reaction conditions often include the use of solvents such as acetic acid or dichloromethane and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification techniques.
化学反応の分析
Types of Reactions
2-Chloro-5-iodo-4-methyl-3-nitropyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine or chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reaction conditions typically involve solvents like ethanol or dimethylformamide (DMF) and may require heating.
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in methanol.
Coupling: Suzuki-Miyaura coupling reactions often use palladium catalysts and boronic acids in the presence of a base such as potassium carbonate.
Major Products
Substitution: Products include azido, thiocyanato, and amino derivatives of the original compound.
Reduction: The major product is 2-Chloro-5-iodo-4-methyl-3-aminopyridine.
Coupling: Products are various biaryl compounds depending on the boronic acid used.
科学的研究の応用
2-Chloro-5-iodo-4-methyl-3-nitropyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of potential drug candidates.
Material Science: It can be used in the preparation of novel materials with specific electronic or optical properties.
Biological Research: The compound may be used in the study of enzyme inhibitors or as a probe in biochemical assays.
作用機序
The mechanism of action of 2-Chloro-5-iodo-4-methyl-3-nitropyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of halogen atoms and the nitro group can enhance its binding affinity and specificity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
類似化合物との比較
Similar Compounds
- 2-Chloro-4-methyl-3-nitropyridine
- 2-Chloro-5-methyl-3-nitropyridine
- 2-Chloro-3-methyl-5-nitropyridine
- 2-Iodo-4-methyl-3-nitropyridine
Comparison
Compared to its analogs, 2-Chloro-5-iodo-4-methyl-3-nitropyridine is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and physical properties. The combination of these halogens can enhance its utility in cross-coupling reactions and other synthetic applications. Additionally, the nitro group provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C6H4ClIN2O2 |
|---|---|
分子量 |
298.46 g/mol |
IUPAC名 |
2-chloro-5-iodo-4-methyl-3-nitropyridine |
InChI |
InChI=1S/C6H4ClIN2O2/c1-3-4(8)2-9-6(7)5(3)10(11)12/h2H,1H3 |
InChIキー |
WQNLKHPUWSJNEN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC=C1I)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


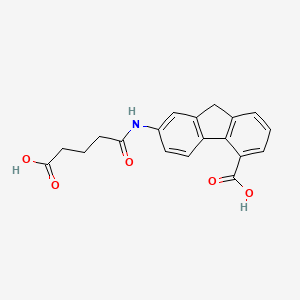
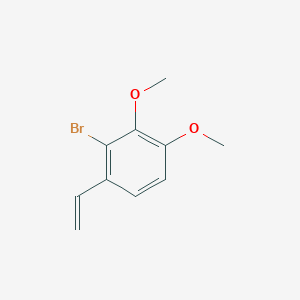
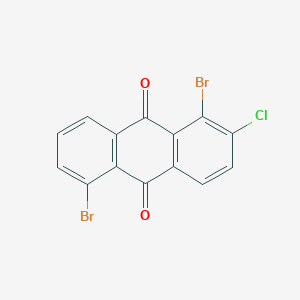


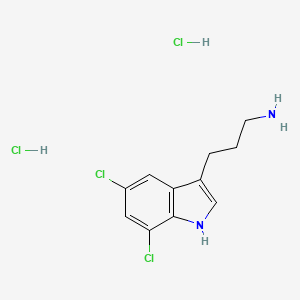
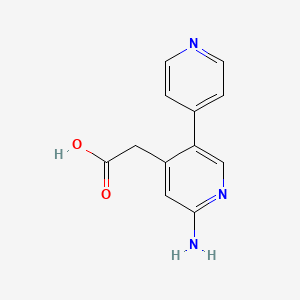
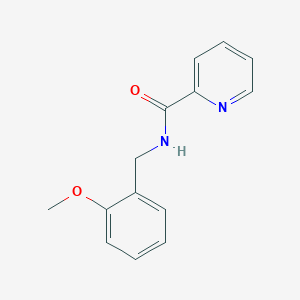
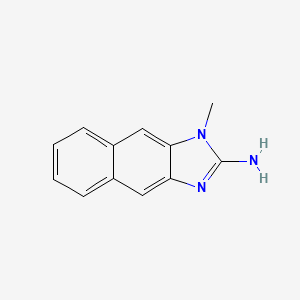
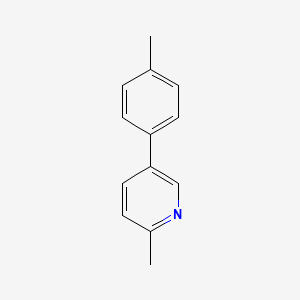
![2-Propenenitrile, 2-methyl-3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13134704.png)
